molecular formula C12H13BrN2O2 B1380599 tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 1445856-13-2

tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No.: B1380599
CAS No.: 1445856-13-2
M. Wt: 297.15 g/mol
InChI Key: FNHHCNWSEUASDD-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: is a chemical compound with the molecular formula C12H13BrN2O2 It is a derivative of pyrrolo[2,3-c]pyridine, a bicyclic structure that combines a pyrrole ring and a pyridine ring

Preparation Methods

The synthesis of tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves the bromination of a pyrrolo[2,3-c]pyridine precursor followed by the introduction of a tert-butyl ester group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN). The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .

Chemical Reactions Analysis

tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. For instance, derivatives of pyrrolo[2,3-c]pyridine have been shown to inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can be compared with similar compounds such as:

Biological Activity

Tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS No. 1445856-13-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, including anti-inflammatory effects, enzyme inhibition, and structure-activity relationships (SARs).

  • Molecular Formula : C12H13BrN2O2
  • Molecular Weight : 297.15 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its role as an anti-inflammatory agent and its potential as an inhibitor of specific enzymes.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for COX-2 inhibition have been reported to be comparable to that of standard anti-inflammatory drugs like celecoxib.

CompoundIC50 (μmol)Reference
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01

This suggests that the compound may serve as a promising candidate for further development in treating inflammatory diseases.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has been identified as a potent inhibitor of DYRK1A (Dual-specificity Tyrosine-regulated Kinase 1A), which plays a critical role in several cellular processes.

Research findings indicate that derivatives of pyrrolo[2,3-c]pyridine exhibit nanomolar-level inhibitory activity against DYRK1A, showcasing their potential in therapeutic applications targeting neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The SAR studies related to this compound reveal that modifications to the pyrrolo structure can significantly influence its biological activity. For example:

  • Bromination at Position 5 : Enhances anti-inflammatory potency.
  • Alkyl Substituents : Variations in alkyl groups at the carboxylate position affect lipophilicity and enzyme binding affinity.

Case Studies

In a recent experimental study involving BV2 microglial cells, this compound demonstrated significant antioxidant properties alongside its anti-inflammatory effects. The compound reduced pro-inflammatory cytokine production in response to lipopolysaccharide (LPS) stimulation, indicating its potential as a neuroprotective agent.

Experimental Results Summary

ParameterResult
Cytokine ReductionSignificant decrease in TNF-alpha and IL-6 levels
Antioxidant ActivityPositive results in ORAC assays

Properties

IUPAC Name

tert-butyl 5-bromopyrrolo[2,3-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-5-4-8-6-10(13)14-7-9(8)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHHCNWSEUASDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=CC(=NC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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